molecular formula C10H5ClFNO4 B15065437 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15065437
M. Wt: 257.60 g/mol
InChI Key: NHULNYVUGWLSNQ-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a hydroxy group at position 8, a chlorine atom at position 7, and a fluorine atom at position 4. Its core structure is shared with other quinolones, which are known for their antibacterial activity targeting DNA gyrase and topoisomerase IV.

Properties

Molecular Formula

C10H5ClFNO4

Molecular Weight

257.60 g/mol

IUPAC Name

7-chloro-6-fluoro-8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO4/c11-6-5(12)1-3-7(9(6)15)13-2-4(8(3)14)10(16)17/h1-2,15H,(H,13,14)(H,16,17)

InChI Key

NHULNYVUGWLSNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)Cl)O)NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired quinoline derivative . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other quinoline derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceutical agents, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, making it a potential candidate for antimicrobial drug development .

Comparison with Similar Compounds

Substituent Variations at Position 1 and 8

  • Compound A: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Position 1: Cyclopropyl group (enhances Gram-positive activity). Position 8: Nitro group (increases electron-withdrawing effects, alters redox properties). Melting Point: 256–257°C (decomp) . Key Difference: The nitro group at position 8 in Compound A contrasts with the hydroxy group in the target compound, impacting solubility and DNA-binding affinity.
  • Compound B: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Position 1: 4-Fluorophenyl group (improves lipophilicity and tissue penetration). Position 8: Unsubstituted (lacks hydroxy or nitro groups). Molecular Weight: 335.69 g/mol . Key Difference: The 4-fluorophenyl group enhances membrane permeability compared to the target compound’s simpler substituent profile.

Modifications at Position 7

  • Synthesis: Derived from ethyl ester precursors via hydrolysis . Key Difference: The phenylamino substituent may enhance binding to bacterial enzymes but could reduce aqueous solubility compared to the target compound’s chlorine atom.
  • Compound D: 1-Ethyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted phenyl)-2-oxoethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid Position 7: Piperazinyl group (common in later-generation fluoroquinolones like ciprofloxacin). Activity: Broad-spectrum antibacterial efficacy due to improved penetration . Key Difference: The piperazinyl group enhances Gram-negative activity, whereas the target compound’s simpler structure may limit its spectrum.

Comparison with Analogs :

  • Compound A’s synthesis requires nitro-group installation via nitration, a step avoided in the hydroxy-substituted target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~308.68 g/mol 369.72 g/mol 335.69 g/mol
Solubility Higher (due to -OH) Lower (nitro group) Moderate (4-fluorophenyl)
Melting Point Not reported 256–257°C (decomp) Not reported

Biological Activity

7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinolone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C12H9ClFNO3C_{12}H_9ClFNO_3 with a molecular weight of 269.66 g/mol. The structural features include a chloro and fluoro substituent as well as a carboxylic acid group, which are pivotal for its biological activity.

Antimicrobial Properties

Research indicates that quinolone derivatives exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains. A study reported that derivatives of quinolone, including 7-chloro and 6-fluoro substitutions, enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit DNA gyrase and topoisomerase IV enzymes critical for bacterial DNA replication .

Antifungal Activity

The antifungal activity of this compound has been evaluated against several fungal strains. In vitro studies demonstrated moderate activity against Candida albicans and Trichophyton mentagrophytes, with IC50 values indicating effective concentrations for inhibiting fungal growth . The presence of hydroxyl groups in the structure appears to contribute positively to antifungal potency.

Structure-Activity Relationships (SAR)

The biological activity of 7-Chloro-6-fluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various structural modifications. Key observations include:

  • Substituent Effects : The introduction of halogens (like Cl and F) on the aromatic ring enhances lipophilicity, improving cell membrane permeability and biological activity.
  • Hydroxyl Groups : The presence of hydroxyl groups increases hydrogen bonding potential with biological targets, enhancing interaction strength .
  • Carboxylic Acid Group : This functional group is crucial for solubility in biological systems and may facilitate interactions with target proteins.

Case Studies

StudyFindings
Antibacterial Efficacy Demonstrated significant inhibition against Staphylococcus aureus with MIC values lower than standard antibiotics .
Antifungal Testing Showed moderate activity against Candida glabrata, suggesting potential for treatment of fungal infections resistant to conventional therapies .
Mechanism of Action Inhibition of DNA gyrase was confirmed through enzyme assays, supporting its classification as a fluoroquinolone antibiotic .

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